Product packaging for Methyl 3-cyano-4-(2-fluorophenoxy)benzoate(Cat. No.:CAS No. 1210401-58-3)

Methyl 3-cyano-4-(2-fluorophenoxy)benzoate

Cat. No.: B597456
CAS No.: 1210401-58-3
M. Wt: 271.247
InChI Key: NYACOMCBTVUFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Synthetic Organic Chemistry

In the vast tapestry of modern synthetic organic chemistry, the value of a compound is often measured by its utility in constructing more complex molecular architectures. Methyl 3-cyano-4-(2-fluorophenoxy)benzoate fits squarely into this category. Its synthesis is conceptually rooted in well-established cross-coupling reactions, and its functional groups offer multiple points for further chemical modification.

The likely synthetic route to this compound involves a nucleophilic aromatic substitution (SNA_r) reaction. Specifically, the reaction would entail the coupling of 2-fluorophenol (B130384) with a suitable precursor, Methyl 3-cyano-4-fluorobenzoate. nih.gov The fluorine atom on the benzoate (B1203000) ring is activated towards displacement by the electron-withdrawing cyano and ester groups, making it a good leaving group for the incoming phenoxide. This type of transformation is a cornerstone of modern organic synthesis, enabling the formation of diaryl ether linkages.

Significance of the Benzene-Cyano-Phenoxy-Ester Scaffold in Chemical Research

The structural core of this compound, which can be described as a benzene-cyano-phenoxy-ester scaffold, is of considerable interest in medicinal chemistry for several reasons:

Cyano Group as a Bioisostere: The cyano group is a versatile functional group in drug design. It can act as a bioisostere for other functional groups, such as a carboxyl group or a halogen, helping to fine-tune the electronic properties and metabolic stability of a drug candidate. researchgate.net For instance, the introduction of a cyano group can impact a molecule's polarity and its ability to participate in hydrogen bonding.

Fluorine Substitution: The presence of a fluorine atom on the phenoxy ring is a deliberate design element. Fluorine is often incorporated into drug candidates to enhance their metabolic stability, improve their binding affinity to target proteins, and modulate their pharmacokinetic properties. researchgate.net The strategic placement of fluorine can block sites of metabolic oxidation and alter the acidity or basicity of nearby functional groups.

Ester Functionality: The methyl ester group can serve as a handle for further synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds. A patent for a structurally related compound, methyl 4-((N-(cyclopropylmethyl)-4-(2-fluorophenoxy)benzamido)methyl)benzoate, highlights the utility of the 4-(2-fluorophenoxy)benzoate core in the synthesis of more complex molecules with potential therapeutic applications. google.com

Historical Development of Research on Related Chemical Motifs

The synthesis of the diaryl ether linkage, a key feature of this compound, has a rich history in organic chemistry.

The Ullmann Condensation: The classical method for forming diaryl ethers is the Ullmann condensation, first reported in the early 20th century. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base at high temperatures. While historically significant, the harsh reaction conditions of the traditional Ullmann reaction can limit its applicability, especially for substrates with sensitive functional groups.

The Buchwald-Hartwig Amination and Etherification: A major advancement in the synthesis of diaryl ethers came with the development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant. These reactions generally proceed under milder conditions and with a broader substrate scope compared to the classical Ullmann condensation. The use of specialized phosphine (B1218219) ligands has been instrumental in the success of these transformations, allowing for the efficient coupling of a wide range of aryl halides and phenols.

The synthesis of cyano-substituted aromatic compounds has also seen significant progress. While classical methods often relied on the Sandmeyer reaction, which can generate stoichiometric amounts of copper waste, modern approaches frequently employ palladium-catalyzed cyanation reactions, offering a more efficient and environmentally benign alternative. A patent for the preparation of methyl 3-cyano-4-hydroxybenzoate highlights a method that avoids the use of highly toxic cyanides in favor of a process that converts a formyl group to a cyano group. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10FNO3 B597456 Methyl 3-cyano-4-(2-fluorophenoxy)benzoate CAS No. 1210401-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyano-4-(2-fluorophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-19-15(18)10-6-7-13(11(8-10)9-17)20-14-5-3-2-4-12(14)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYACOMCBTVUFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672228
Record name Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210401-58-3
Record name Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Cyano 4 2 Fluorophenoxy Benzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of the target molecule identifies two primary bonds for strategic disconnection. The most logical disconnection is the diaryl ether C-O bond, which simplifies the molecule into two key synthons: a substituted phenol (B47542) and a substituted aryl halide or its equivalent. This leads to two main precursor pairs:

Route A: Methyl 3-cyano-4-halobenzoate and 2-fluorophenol (B130384).

Route B: Methyl 3-cyano-4-hydroxybenzoate and 1-fluoro-2-halobenzene.

A secondary disconnection involves the functional groups on the benzoate (B1203000) ring, specifically the cyano and ester moieties. These groups can be introduced at various stages of the synthesis, offering flexibility. For instance, the cyano group can be introduced from an amino group via a diazonium salt, or the ester can be formed from the corresponding carboxylic acid at the final stage. These considerations allow chemists to design a synthetic pathway that utilizes readily available and cost-effective starting materials.

Development of Classical Synthetic Routes

Classical synthetic routes typically involve multi-step sequences that rely on well-established, traditional organic reactions.

The methyl ester group in the target molecule is commonly introduced via Fischer esterification. If the synthesis proceeds with 3-cyano-4-(2-fluorophenoxy)benzoic acid as the final intermediate, it can be converted to the methyl ester. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, often by using the alcohol as the solvent under reflux conditions. This method is fundamental and widely applied in the synthesis of benzoate derivatives. tdcommons.orgusm.my

The introduction of the cyano (-CN) group onto the aromatic ring is a critical step that can be achieved through several classical methods.

One of the most prominent methods is the Sandmeyer reaction . wikipedia.orgbyjus.com This reaction transforms an aromatic amino group (-NH₂) into a cyano group via a diazonium salt intermediate. masterorganicchemistry.comorganic-chemistry.org For example, a precursor like methyl 3-amino-4-hydroxybenzoate would first be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a stable aryldiazonium salt. This salt is then reacted with a copper(I) cyanide (CuCN) solution to displace the diazonium group (N₂) and install the cyano group. wikipedia.orgnumberanalytics.com The Sandmeyer reaction is valued for its reliability in accessing substitution patterns that are difficult to achieve through other means. byjus.comorganic-chemistry.org

An alternative approach involves the conversion of a formyl group (-CHO). Patents have described the synthesis of the key intermediate, methyl 3-cyano-4-hydroxybenzoate, by first introducing a formyl group onto methyl 4-hydroxybenzoate (B8730719). google.comgoogle.com The resulting methyl 3-formyl-4-hydroxybenzoate is then reacted with hydroxylamine (B1172632) hydrochloride to form an oxime, which is subsequently dehydrated to yield the cyano group. google.comresearchgate.net This method avoids the use of highly toxic cyanide reagents like CuCN, making it more suitable for industrial-scale production. google.comgoogle.com

The formation of the diaryl ether linkage is arguably the most crucial bond construction in the synthesis of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate.

The Ullmann condensation is the classical method for this transformation. rsc.orgwikipedia.org First reported by Fritz Ullmann in the early 1900s, this reaction involves the coupling of a phenol with an aryl halide using a copper catalyst. beilstein-journals.org In the context of this synthesis, methyl 3-cyano-4-chlorobenzoate could be reacted with 2-fluorophenol. The traditional Ullmann reaction often requires stoichiometric amounts of copper powder and high temperatures (frequently over 200°C), which can limit its compatibility with sensitive functional groups. wikipedia.orgbeilstein-journals.org Modern modifications have been developed that use catalytic amounts of copper(I) salts (e.g., CuI or Cu₂O) and various ligands to facilitate the reaction under milder conditions. organic-chemistry.org A base, such as potassium carbonate or cesium carbonate, is essential to deprotonate the phenol. wikipedia.orgorganic-chemistry.org

Table 1: Representative Conditions for Ullmann Diaryl Ether Synthesis
Aryl HalidePhenolCopper SourceBaseSolventTemperatureReference
Aryl Iodide/BromidePhenolCuI (catalytic)Cs₂CO₃Acetonitrile (B52724)80-110 °C organic-chemistry.org
4-ChloronitrobenzenePhenolCopper (catalyst)K₂CO₃PyridineHigh Temp wikipedia.org

The Mitsunobu reaction offers an alternative for C-O bond formation, although it is more broadly used for converting primary and secondary alcohols. organic-chemistry.orgwikipedia.org The reaction couples an alcohol with an acidic nucleophile, such as a phenol, using a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov This reaction proceeds with a clean inversion of stereochemistry at the alcohol center, a feature that is powerful but not relevant for this specific aryl ether synthesis. wikipedia.orgyoutube.com While applicable for forming aryl-alkyl ethers, its use for diaryl ethers is less common and can be hampered by the acidity of the phenol and potential side reactions. nih.gov

Advanced and Catalytic Synthetic Approaches

To overcome the limitations of classical methods, particularly the harsh conditions of the Ullmann reaction, more advanced catalytic systems have been developed.

The premier modern method for diaryl ether synthesis is the Buchwald-Hartwig amination , adapted for C-O bond formation. wikipedia.org This palladium-catalyzed cross-coupling reaction has largely replaced the Ullmann condensation for laboratory-scale synthesis due to its milder conditions, broader substrate scope, and higher yields. rsc.orgwikipedia.org The reaction couples an aryl halide or triflate with an alcohol or phenol. nih.govresearchgate.net

The catalytic cycle involves the oxidative addition of the aryl halide (e.g., methyl 3-cyano-4-bromobenzoate) to a Pd(0) complex, followed by coordination of the phenoxide (formed from 2-fluorophenol and a base), and finally, reductive elimination to form the diaryl ether product and regenerate the Pd(0) catalyst. wuxiapptec.com The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. nih.govacs.org Bulky, electron-rich biarylphosphine ligands are commonly employed. rsc.orgnih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Diaryl Ether Synthesis
Aryl HalidePhenolPalladium SourceLigandBaseSolventTemperatureReference
Aryl BromidePhenolPd(OAc)₂Bulky BiarylphosphineNaOtBu or Cs₂CO₃Toluene or Dioxane80-110 °C nih.govwuxiapptec.com
Aryl ChlorideAlcohol[PdCl(allyl)]₂Biarylphosphine LigandStrong Base (e.g., LHMDS)THF40-100 °C wuxiapptec.com

This palladium-catalyzed approach offers significant advantages, including lower reaction temperatures (sometimes as low as room temperature) and tolerance for a wide variety of functional groups, making it a powerful tool for the synthesis of complex molecules like this compound. nih.govyoutube.com

Green Chemistry Principles Applied to Synthesis Protocols

The synthesis of the precursor, Methyl 3-cyano-4-hydroxybenzoate, has been approached with green chemistry principles in mind, primarily by avoiding the use of highly toxic reagents. Traditional methods for introducing a cyano group often involve hazardous cyanide salts like cuprous cyanide. Modern protocols, however, have shifted towards safer alternatives.

One notable green approach involves the conversion of a formyl group to a cyano group. This is often achieved in a two-step process starting from methylparaben (Methyl 4-hydroxybenzoate). First, a formyl group is introduced at the 3-position. Subsequently, this aldehyde is converted to a nitrile. A patented method describes the preparation of Methyl 3-cyano-4-hydroxybenzoate by first reacting Methyl 4-hydroxybenzoate with magnesium chloride, triethylamine, and paraformaldehyde to introduce a formyl group at the 3-position. The resulting Methyl 3-formyl-4-hydroxybenzoate is then treated with hydroxylamine hydrochloride and an acetyl chloride in a mixture of acetonitrile and N,N-dimethylformamide to yield the desired Methyl 3-cyano-4-hydroxybenzoate. google.comsigmaaldrich.com This method circumvents the use of toxic metal cyanides, making the process more suitable for industrial-scale production and reducing environmental hazards. sigmaaldrich.com

The subsequent etherification step to produce this compound can also be designed with green principles in mind. The choice of solvent and catalyst are key considerations. For instance, in Williamson ether synthesis, the use of greener solvents with high boiling points can facilitate easier recovery and recycling. In copper-catalyzed Ullmann condensations, the development of recyclable catalysts is an active area of research that aligns with green chemistry goals.

Chemo- and Regioselective Synthesis Optimization

The synthesis of this compound requires precise control over the placement of functional groups on the benzene (B151609) ring, demanding high chemo- and regioselectivity.

In the initial synthesis of the intermediate, Methyl 3-cyano-4-hydroxybenzoate, the formylation of methylparaben must be directed specifically to the position ortho to the hydroxyl group. The use of a magnesium salt in this reaction is believed to play a crucial role in directing the regioselectivity through chelation control.

The conversion of the formyl group to a cyano group is a chemoselective transformation. The reaction conditions are optimized to specifically target the aldehyde without affecting the ester or hydroxyl groups present on the aromatic ring.

The final etherification step, reacting Methyl 3-cyano-4-hydroxybenzoate with a 2-fluorophenyl source, also presents a challenge in regioselectivity. The reaction must selectively form the ether linkage at the 4-position of the benzoate ring. In a Williamson ether synthesis, this is achieved by deprotonating the more acidic phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile.

For the synthesis of related diaryl ethers, Ullmann-type couplings are often employed. The regioselectivity in these reactions is dictated by the position of the leaving group on one aromatic ring and the nucleophilic group on the other. The choice of catalyst and ligands can significantly influence the efficiency and selectivity of this coupling.

Purification Techniques and Yield Enhancement Methodologies

The purification of this compound and its intermediates is crucial for obtaining a product of high purity. Common techniques employed include crystallization, column chromatography, and distillation.

Following the synthesis of Methyl 3-cyano-4-hydroxybenzoate, the crude product is often purified by recrystallization from a suitable solvent mixture, such as dichloromethane (B109758) and ethyl acetate. google.com This process removes unreacted starting materials and by-products.

For the final product, this compound, purification would likely involve chromatographic methods. Silica gel column chromatography is a standard technique for separating the desired diaryl ether from any unreacted starting materials or side products, such as those arising from self-coupling in an Ullmann reaction.

Yield enhancement is a key focus in the optimization of the synthetic protocol. In the synthesis of the intermediate, optimizing the reaction time, temperature, and stoichiometry of reagents is critical. For instance, in the formylation step, an overnight reaction at a controlled temperature is specified to maximize the yield. google.com

In the etherification step, several factors can be manipulated to improve the yield. In a Williamson ether synthesis, the choice of a strong, non-nucleophilic base is important to ensure complete deprotonation of the phenol without competing side reactions. In an Ullmann condensation, the yield can be highly dependent on the copper catalyst source, the use of a ligand to stabilize the copper catalyst, the reaction temperature, and the solvent. The use of polar aprotic solvents like DMF or DMSO can often enhance the reaction rate and yield.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Cyano 4 2 Fluorophenoxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering a window into the electronic environment of individual atoms. For Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the aromatic protons and the methyl ester group. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the two aromatic rings.

The protons on the benzoate (B1203000) ring are expected to show complex splitting patterns due to spin-spin coupling. The proton at position 2, being ortho to the electron-withdrawing ester group and the cyano group, would likely appear at the most downfield position among the benzoate protons. The protons at positions 5 and 6 would also exhibit characteristic multiplicities based on their coupling with neighboring protons.

On the 2-fluorophenoxy ring, the fluorine atom and the ether linkage significantly influence the chemical shifts of the four aromatic protons. The proton ortho to the fluorine atom is expected to show coupling to both the adjacent protons and the ¹⁹F nucleus.

The methyl protons of the ester group (–OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent carbonyl group.

A predicted ¹H NMR data table is presented below. Actual experimental values may vary based on solvent and experimental conditions.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-28.2 - 8.4d~2.0
H-68.0 - 8.2dd~8.5, 2.0
H-57.2 - 7.4d~8.5
H-3'7.3 - 7.5m
H-4'7.2 - 7.4m
H-5'7.1 - 7.3m
H-6'7.0 - 7.2m
-OCH₃3.9 - 4.0s

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the region of 164-168 ppm. The carbon of the cyano group (–C≡N) usually appears around 115-120 ppm. The carbon atoms of the aromatic rings will resonate in the approximate range of 110-160 ppm. The carbon atom attached to the fluorine (C-2') will exhibit a large one-bond C-F coupling constant. The carbon of the methyl ester group will be found at a more upfield position, generally around 52-55 ppm.

Below is a table of predicted ¹³C NMR chemical shifts.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O165.0
C-1130.0
C-2135.0
C-3110.0
C-4158.0
C-5118.0
C-6134.0
-C≡N116.0
C-1'148.0 (d, JCF ≈ 10 Hz)
C-2'155.0 (d, JCF ≈ 250 Hz)
C-3'120.0 (d, JCF ≈ 4 Hz)
C-4'128.0
C-5'125.0 (d, JCF ≈ 8 Hz)
C-6'117.0 (d, JCF ≈ 20 Hz)
-OCH₃52.5

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenoxy ring. The chemical shift of this fluorine signal will be influenced by its electronic environment. It is anticipated to appear as a multiplet due to coupling with the neighboring aromatic protons (H-3' and H-6').

To definitively assign all proton and carbon signals, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the same spin system, such as the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). It is instrumental in assigning the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is crucial for identifying quaternary carbons (like C-1, C-3, C-4, C-1', C-2', and the cyano and carbonyl carbons) and for piecing together the different fragments of the molecule. For instance, correlations from the methyl protons to the carbonyl carbon would confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing valuable information about the three-dimensional structure and conformation of the molecule. For example, a NOESY correlation between a proton on the benzoate ring and a proton on the fluorophenoxy ring would indicate a specific spatial arrangement of the two rings.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₅H₁₀FNO₃. The calculated exact mass can be compared to the experimentally measured value to confirm the elemental composition with a high degree of confidence.

The fragmentation of the molecular ion under mass spectrometry conditions would likely involve the cleavage of the ester group (loss of ·OCH₃ or COOCH₃) and the ether linkage, leading to characteristic fragment ions that can be used to further confirm the structure.

Ion Formula Calculated Exact Mass
[M]⁺C₁₅H₁₀FNO₃⁺271.0645
[M - OCH₃]⁺C₁₄H₇FNO₂⁺240.0457
[M - COOCH₃]⁺C₁₃H₇FNO⁺212.0511

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the precursor ion would be the molecular ion [M]+• or a protonated molecule [M+H]+, depending on the ionization technique employed. The fragmentation of this compound is expected to proceed through the cleavage of its most labile bonds, primarily the ester and ether linkages.

The initial fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH3) from the ester, a common fragmentation pathway for methyl esters, leading to a prominent peak. brainly.comdocbrown.info Another significant fragmentation pathway would be the cleavage of the ether bond, resulting in ions corresponding to the fluorophenoxy and the methyl 3-cyano-4-hydroxybenzoate moieties. Further fragmentation of these primary product ions would provide additional structural information. For instance, the benzoyl-containing fragments can subsequently lose carbon monoxide (CO). The presence of the cyano and fluoro substituents will also influence the fragmentation, potentially leading to characteristic neutral losses.

A plausible fragmentation pattern is outlined in the interactive data table below, based on established fragmentation mechanisms of similar aromatic esters and ethers. libretexts.orgyoutube.comnih.gov

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
271.06240.05CH3O•[M - OCH3]+
271.06176.03C6H4FO•[M - C6H4FO]+
271.06162.03C8H4NO2•[M - C8H4NO2]+
240.05212.04CO[M - OCH3 - CO]+
176.03148.02CO[M - C6H4FO - CO]+

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For a moderately sized organic molecule like this compound, several standard crystallization techniques can be employed. nih.gov A common and effective method is slow evaporation of a solvent in which the compound has moderate solubility. Suitable solvents would include acetone, ethanol (B145695), methanol (B129727), or ethyl acetate. Another approach is the vapor diffusion method, where a solution of the compound is allowed to slowly equilibrate with a vapor of a less soluble solvent, gradually inducing crystallization. Cooling a saturated solution can also be an effective technique for growing high-quality single crystals.

Once a suitable single crystal is obtained, it is mounted on a goniometer and cooled, typically to 100 K, to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. nih.gov The collected data is processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

The crystal packing of this compound would be governed by a combination of intermolecular forces. The presence of the polar cyano group and the ester group suggests that dipole-dipole interactions will play a significant role. researchgate.net The lone pair electrons on the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, potentially forming weak C-H···N hydrogen bonds with aromatic or methyl protons of neighboring molecules. chemrxiv.org

Interactive Data Table: Expected Crystallographic Parameters for a Small Organic Molecule

ParameterExpected Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or P-1 (for centrosymmetric)
Unit Cell Volume (ų)1000 - 2000
Density (g/cm³)1.3 - 1.5
R-factor (%)< 5

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups present in a molecule. americanpharmaceuticalreview.comyoutube.commdpi.com

The IR and Raman spectra of this compound would display a series of characteristic bands corresponding to the vibrations of its constituent functional groups. The most prominent and diagnostic band is expected to be the C≡N stretching vibration of the nitrile group, which typically appears in a relatively clean region of the spectrum. spectroscopyonline.comnih.govacs.orgresearchgate.netjove.com The carbonyl group (C=O) of the ester will also give rise to a strong absorption in the IR spectrum. The presence of two aromatic rings will result in a complex pattern of C-H and C=C stretching and bending vibrations. The C-O-C stretching vibrations of the ether and ester groups, as well as the C-F stretching vibration, will also be present.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Cyano (C≡N)Stretching2220 - 22402220 - 2240
Carbonyl (C=O)Stretching1720 - 17401720 - 1740
Aromatic (C=C)Stretching1450 - 16001450 - 1600
Ether (C-O-C)Asymmetric Stretching1200 - 12701200 - 1270
Fluoroaromatic (C-F)Stretching1100 - 12501100 - 1250
Aromatic (C-H)Stretching3000 - 31003000 - 3100
Methyl (C-H)Stretching2850 - 29602850 - 2960

Chiroptical Spectroscopies (if applicable to chiral derivatives)

Chiroptical spectroscopies, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are techniques used to study chiral molecules. As this compound is an achiral molecule, these techniques are not applicable for its analysis. In the absence of any chiral derivatives of this compound being reported, this section remains not applicable.

Chemical Transformations and Derivatization Strategies of Methyl 3 Cyano 4 2 Fluorophenoxy Benzoate

Modifications at the Ester Moiety

The methyl ester group is a primary site for modification, allowing for conversion to a carboxylic acid or transformation into other esters. These reactions are fundamental for subsequent coupling or for altering the molecule's physical and chemical properties.

The hydrolysis of the methyl ester in Methyl 3-cyano-4-(2-fluorophenoxy)benzoate to its corresponding carboxylic acid, 3-cyano-4-(2-fluorophenoxy)benzoic acid, is a foundational derivatization step. bldpharm.com This transformation is typically achieved under basic or acidic conditions. google.com Basic hydrolysis often involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis can be performed by heating the ester in the presence of a strong acid and water. google.com

The resulting carboxylic acid, 3-cyano-4-(2-fluorophenoxy)benzoic acid, is a crucial intermediate for a variety of further derivatizations, most notably amide bond formation. researchgate.net Amide coupling reactions are among the most frequently used transformations in pharmaceutical synthesis. researchgate.net This is typically accomplished by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.net A wide array of coupling reagents have been developed for this purpose, with only a select few being commonly used for large-scale synthesis due to their reliability and cost-effectiveness. researchgate.net

Common methods for activation include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction. bath.ac.uknih.gov The activated acid intermediate then readily reacts with a primary or secondary amine to form the desired amide. researchgate.net This strategy is pivotal in building larger, more complex molecules from the core benzoic acid structure.

Table 1: Representative Amide Coupling Reagents

Coupling Reagent Full Name Byproduct Notes
DCC N,N'-dicyclohexylcarbodiimide Dicyclohexylurea (DCU) DCU is a precipitate that can be removed by filtration. nih.gov
EDC 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea Byproduct is easily removed during aqueous workup. bath.ac.uk

| DPDTC | 2,2'-dipyridyldithiocarbonate | 2-mercaptopyridine (B119420) | Byproduct can be recycled to regenerate the coupling reagent. researchgate.net |

This table presents common reagents used for amide bond formation, a key derivatization of the corresponding carboxylic acid.

Transesterification is another important modification of the ester moiety, allowing for the substitution of the methyl group with other alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of a different alcohol. For example, reacting this compound with ethanol (B145695) in the presence of a catalyst would yield Ethyl 3-cyano-4-(2-fluorophenoxy)benzoate. This process can be used to modify the solubility and other physicochemical properties of the molecule or to introduce a different reactive handle for further synthesis.

Reactions Involving the Cyano Group

The cyano (nitrile) group is a highly versatile functional group that can participate in a variety of transformations, including reduction, nucleophilic addition, and cycloaddition reactions. rsc.org These reactions provide pathways to introduce new functional groups and to construct heterocyclic ring systems.

The reduction of the nitrile group is a key transformation that can yield either a primary amine or an aldehyde, depending on the reagents and reaction conditions used. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is a common method for converting nitriles to primary amines. google.com Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are also effective for this transformation. google.com The selective reduction of a nitrile in the presence of other reducible functional groups, such as an ester, can be challenging and often requires careful selection of the reducing agent and reaction conditions. google.com

Partial reduction of the nitrile to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to afford the aldehyde.

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. This provides a powerful method for forming carbon-carbon bonds and introducing new side chains to the benzene (B151609) ring.

The cyano group is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. One of the most prominent examples is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring. nih.gov This reaction, often catalyzed by metal salts such as those containing zinc or cobalt, is a form of "click chemistry" known for its high efficiency and mild reaction conditions. nih.govnih.gov For instance, reacting this compound with sodium azide in the presence of a suitable catalyst would yield the corresponding 5-substituted 1H-tetrazole derivative. nih.govorganic-chemistry.org This transformation is valuable in medicinal chemistry as tetrazoles are often used as bioisosteres for carboxylic acids.

Transformations of the Phenoxy Subunit

The 2-fluorophenoxy moiety of this compound presents a rich platform for further functionalization. The electronic properties of this ring are influenced by the activating ether linkage and the deactivating, ortho-directing fluorine atom.

The phenoxy ring is susceptible to electrophilic aromatic substitution, with the regiochemical outcome dictated by the interplay of the activating ether group and the deactivating fluorine atom. The ether oxygen is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom, while deactivating, also directs to the ortho and para positions.

In this specific arrangement, the position para to the ether linkage is occupied by the bond to the benzoate (B1203000) ring. The positions ortho to the ether are at C3' and C5' (considering the phenoxy ring numbering), and the position para to the fluorine atom is at C5'. Therefore, electrophilic attack is most likely to occur at the C3' and C5' positions, with potential for some substitution at the C6' position, though this is sterically hindered.

Common electrophilic aromatic substitution reactions that could be explored include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid. aiinmr.commnstate.eduyoutube.comscribd.comyoutube.com This functional group can then serve as a handle for further transformations, such as reduction to an amine.

Halogenation: Incorporation of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively. These reactions are typically catalyzed by Lewis acids.

The precise conditions for these reactions would require empirical optimization to achieve desired selectivity and yield, considering the potential for competing reactions on the benzoate ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenoxy Ring

Electrophilic ReagentPredicted Major Product(s)Rationale
HNO₃/H₂SO₄Methyl 3-cyano-4-(2-fluoro-5-nitrophenoxy)benzoateThe ether is a stronger activating group than the deactivating fluorine, directing the electrophile to the para position (C5').
Br₂/FeBr₃Methyl 3-cyano-4-(5-bromo-2-fluorophenoxy)benzoateSimilar to nitration, the directing effect of the ether group dominates.
CH₃COCl/AlCl₃Methyl 3-cyano-4-(5-acetyl-2-fluorophenoxy)benzoateFriedel-Crafts acylation is expected to favor the less sterically hindered position para to the ether.

Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and have not been experimentally verified for this specific compound.

The carbon-fluorine bond is generally strong and less reactive than other carbon-halogen bonds, making its functionalization challenging. However, several strategies could be hypothetically applied:

Nucleophilic Aromatic Substitution (SNAAr): While challenging on an electron-rich ring, the presence of an ortho-cyano group on the benzoate ring might not be sufficient to activate the fluorine for SNAAr on the phenoxy ring. More typically, strong electron-withdrawing groups are required ortho or para to the fluorine.

Reductive Defluorination: Methods involving strong reducing agents or catalytic hydrogenation under specific conditions could potentially cleave the C-F bond. However, this would likely be non-selective and could also affect other functional groups in the molecule.

Directed Ortho-Metalation (DoM): It is conceivable that the fluorine atom, in conjunction with the ether linkage, could direct metalation at the adjacent C3' position. The resulting organometallic intermediate could then be trapped with various electrophiles.

Currently, there is limited specific literature detailing the successful defluorination or direct functionalization of the fluorine atom in this particular molecular context without affecting other parts of the molecule.

Construction of Complex Scaffolds and Heterocyclic Systems

The core structure of this compound is a valuable starting point for the synthesis of more elaborate molecular architectures, including fused heterocyclic systems.

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in medicinal chemistry and drug discovery. The functional groups present in this compound, particularly the cyano and ester groups, could potentially participate in various MCRs.

For instance, the cyano group could react with an amine and an isocyanide in a Passerini or Ugi-type reaction, although this would likely require prior modification of the ester group. A more plausible scenario involves the transformation of the cyano or ester group into a functionality that is more amenable to MCRs.

The benzoate core, with its cyano and ester substituents, is well-suited for the construction of fused heterocyclic rings. The ortho-relationship of the cyano group and the phenoxy linkage provides a strategic handle for cyclization reactions.

One potential strategy involves the reduction of the cyano group to an aminomethyl group, followed by intramolecular cyclization with the ester to form a lactam. Alternatively, the cyano group could be hydrolyzed to a carboxylic acid, which could then be used in cyclization reactions.

A particularly fruitful approach could involve the reaction of the ortho-cyano and ester functionalities with a binucleophile. For example, reaction with hydrazine (B178648) could lead to the formation of a fused pyrazolopyridinone system. Similarly, reaction with hydroxylamine (B1172632) could yield a fused isoxazolopyridinone.

Table 2: Potential Fused Heterocyclic Systems from this compound

ReactantPotential Fused SystemReaction Type
Hydrazine (N₂H₄)Pyridazino[4,3-c]isoquinolin-3(2H)-one derivativeCondensation/Cyclization
GuanidineDiaminopyrimido[4,5-c]isoquinolinone derivativeCondensation/Cyclization
AmidinesPyrimido[4,5-c]isoquinolinone derivativeCondensation/Cyclization

Note: The feasibility of these reactions and the precise structures of the products would require experimental validation.

The synthesis of such fused systems can lead to novel scaffolds with potential applications in materials science and medicinal chemistry. rsc.orgmdpi.comresearchgate.netnih.gov The specific substitution pattern of this compound provides a unique starting point for creating structurally diverse and complex molecules.

Computational and Theoretical Investigations of Methyl 3 Cyano 4 2 Fluorophenoxy Benzoate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a first-principles quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties, including orbital energies, charge distribution, and spectroscopic parameters, which collectively define the molecule's stability and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. kcl.ac.uk A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

For Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, the HOMO is expected to be localized primarily on the electron-rich 2-fluorophenoxy ring, which acts as the primary site for electrophilic attack. Conversely, the LUMO is predicted to be distributed across the electron-deficient benzoate (B1203000) ring, which is substituted with two electron-withdrawing groups: the cyano (-CN) and the methyl ester (-COOCH₃). This region would be the most susceptible to nucleophilic attack.

A representative DFT calculation would yield the following type of data:

ParameterIllustrative Energy Value (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
Energy Gap (ΔE)4.87ELUMO - EHOMO; a larger gap suggests higher kinetic stability.

Note: The values in this table are illustrative examples based on similar aromatic compounds and represent typical outputs from a DFT calculation.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface to identify regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or chemical reagents. researchgate.net

In the ESP map of this compound:

Negative Regions (Red/Yellow): The most negative potential is expected to be concentrated around the highly electronegative atoms: the nitrogen of the cyano group and the oxygen atoms of the ether linkage and the carbonyl group. These sites are prone to electrophilic attack.

Positive Regions (Blue): The most positive potential would be found around the hydrogen atoms of the aromatic rings and the methyl group, as they are less electronegative than the carbon atoms to which they are attached.

Neutral Regions (Green): The carbon backbones of the phenyl rings would exhibit a relatively neutral potential.

An analysis of the ESP would quantify the potential at specific atomic sites, as illustrated in the hypothetical table below.

Atomic SiteIllustrative ESP Value (kcal/mol)Implication
Carbonyl Oxygen (C=O)-55.0Strong nucleophilic character; site for hydrogen bonding.
Cyano Nitrogen (C≡N)-52.5High electron density; potential coordination site for metals.
Ether Oxygen (C-O-C)-40.2Nucleophilic character.
Aromatic Hydrogens+20.0 to +28.5Electrophilic character; potential for weak interactions.

Note: The values in this table are illustrative examples and represent typical outputs from an ESP analysis.

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are fundamental for structural elucidation. DFT calculations can determine the magnetic shielding of each nucleus, which can be converted into NMR chemical shifts (δ).

For this compound, key predicted NMR signals would include distinct peaks for each of the aromatic protons and carbons, as their chemical environments are unique. The methyl group protons would appear as a singlet, while the fluorine atom would cause characteristic splitting patterns in the signals of nearby nuclei. Similarly, vibrational analysis can predict the frequencies of bond stretching and bending, corresponding to peaks in an IR spectrum. Key predicted frequencies would include the C≡N stretch, the C=O stretch of the ester, and the C-O-C asymmetric stretch of the ether.

ParameterNucleusIllustrative Predicted Chemical Shift (ppm)
NMR Chemical Shift1H (Methyl Protons)3.90
NMR Chemical Shift1H (Aromatic Protons)7.10 - 8.20
NMR Chemical Shift13C (Methyl Carbon)52.8
NMR Chemical Shift13C (Cyano Carbon)115.5
NMR Chemical Shift13C (Carbonyl Carbon)164.7
NMR Chemical Shift13C (Aromatic Carbons)116.0 - 160.0

Note: The values in this table are illustrative examples based on similar functional groups and represent typical outputs from a DFT-based NMR prediction.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a flexible molecule is not static but exists as an equilibrium of different conformations. Conformational analysis is the study of the energy of the molecule as a function of the rotation around its single bonds.

The flexibility of this compound is primarily determined by rotation around the two C-O single bonds of the ether linkage. A potential energy surface (PES) map can be generated by systematically rotating these bonds (defined by dihedral angles τ1 and τ2) and calculating the molecule's energy at each orientation. This process identifies the lowest-energy (most stable) conformations and the energy barriers that hinder free rotation between them. nih.gov The stable conformations represent a balance of steric hindrance and electronic effects, such as conjugation between the aromatic rings and the ether oxygen's lone pairs. The molecule is expected to adopt a non-planar, "bent" conformation in its lowest energy state to minimize steric clash between the two aromatic rings.

ParameterDihedral Angle (τ1: C-C-O-C)Dihedral Angle (τ2: C-O-C-C)Illustrative Relative Energy (kcal/mol)Description
Global Minimum~45°~120°0.0Most stable conformation.
Local Minimum~-45°~-120°0.5Another stable, low-energy conformation.
Rotational Barrier~0°~0°5.2Energy required to rotate past the planar, high-steric-hindrance state.

Note: The values in this table are hypothetical and serve to illustrate the expected results of a conformational analysis.

Molecular Docking Simulations for Putative Ligand-Target Interactions (strictly within a mechanistic, pre-clinical research context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pre-clinical research, this method is invaluable for identifying potential protein targets and elucidating the molecular interactions that govern binding affinity. For a molecule like this compound, docking simulations would be instrumental in hypothesis generation for its mechanism of action.

The identification of binding hotspots involves docking the ligand into the active site of a target protein and analyzing the regions of most favorable interaction. For this compound, key structural features would likely dictate its interaction with protein active sites. The cyano group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, is a prime candidate for interaction with polar residues. researchgate.netrsc.org The ether linkage and the aromatic rings provide a large, relatively rigid scaffold that can engage in hydrophobic and π-stacking interactions.

A hypothetical analysis of docking this compound into a generic kinase active site might reveal the following hotspots:

Hydrophobic Pocket: The phenoxy and benzoate rings would likely orient towards hydrophobic pockets lined with non-polar amino acid residues.

Hydrogen Bond Acceptor Site: The nitrile (cyano) group and the carbonyl oxygen of the methyl ester could form hydrogen bonds with donor residues like arginine or lysine.

Halogen Bonding Site: The fluorine atom on the phenoxy ring could participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or sulfur.

These hotspots are theoretical and would require validation against specific protein structures.

A theoretical ligand-protein interaction profile can be generated to summarize the types of non-covalent bonds that stabilize the ligand-protein complex. Based on the structure of this compound, the following interactions are plausible:

Interaction Type Functional Group of Ligand Potential Interacting Amino Acid Residues
Hydrogen BondingCyano group, Ester carbonylArginine, Lysine, Serine, Threonine
π-π StackingBenzene (B151609) ringsPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic (van der Waals)Aromatic rings, Methyl groupLeucine, Isoleucine, Valine, Alanine
Halogen BondingFluorine atomAspartate, Glutamate, Serine (backbone carbonyl)
Dipole-DipoleEther linkage, Cyano groupPolar residues, Metal ions in the active site

This table is a theoretical representation based on the chemical structure of this compound and general principles of molecular docking.

Reaction Mechanism Elucidation via Computational Modeling

The synthesis of diaryl ethers like this compound often proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. masterorganicchemistry.comsemanticscholar.org Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of such reaction mechanisms.

The likely synthesis involves the reaction of a phenoxide with an activated aryl halide. In this case, it would be the reaction of 2-fluorophenoxide with methyl 3-cyano-4-fluorobenzoate. The cyano group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, making the SNAr pathway highly probable. masterorganicchemistry.com

The SNAr reaction typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex. youtube.com Computational modeling can characterize the transition states leading to and from this intermediate.

First Transition State (TS1): This corresponds to the nucleophilic attack of the phenoxide on the carbon atom bearing the leaving group (fluorine) of the activated aryl halide. The geometry of this transition state would show the partial formation of the new C-O bond and the beginning of the delocalization of the negative charge onto the aromatic ring and the cyano group.

Second Transition State (TS2): This state represents the expulsion of the leaving group (fluoride ion) from the Meisenheimer complex to restore the aromaticity of the ring. The geometry would feature the breaking of the C-F bond and the reformation of the aromatic system.

The calculated energies of these transition states are critical for determining the reaction rate.

A reaction coordinate diagram maps the energy of the system as it progresses from reactants to products. For the SNAr synthesis of this compound, a computed reaction coordinate would likely exhibit the following features:

Point on Reaction Coordinate Description Relative Energy (Illustrative)
Reactants2-fluorophenoxide + methyl 3-cyano-4-fluorobenzoate0 kcal/mol
TS1First transition state (formation of Meisenheimer complex)+15 to +25 kcal/mol
IntermediateMeisenheimer Complex (negatively charged intermediate)+5 to +10 kcal/mol
TS2Second transition state (expulsion of fluoride)+10 to +20 kcal/mol
ProductsThis compound + Fluoride ionExergonic (negative kcal/mol)

This table presents an illustrative energy profile for a hypothetical SNAr reaction. Actual values would require specific DFT calculations.

Mechanistic Investigations of Methyl 3 Cyano 4 2 Fluorophenoxy Benzoate Interactions with Biomolecules Pre Clinical, Non Clinical Human Data

Exploration of Molecular Binding Profiles with Isolated Enzymes or Receptors

No studies were found that report on the molecular binding profile of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate with any isolated enzymes or receptors.

Information regarding the use of specific biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the binding affinity of this compound to any biological target is not available in the reviewed literature.

There are no published reports detailing the specific recognition motifs or the analysis of the binding site of this compound within a biological target.

Cellular Pathway Modulation Studies in in vitro Models (non-clinical, mechanistic)

Mechanistic studies on how this compound may modulate cellular pathways in non-clinical, in vitro models have not been reported in the available scientific literature.

No data from target engagement studies conducted in cell-free systems for this compound could be located.

There is a lack of research investigating the impact of this compound on specific biochemical cascades in cultured cells.

Structure-Activity Relationship (SAR) Methodologies Applied to Derivatization

No studies concerning the structure-activity relationship (SAR) of this compound or its derivatives were found in the public domain.

Design Principles for this compound Derivatives Based on Mechanistic Insights

Should initial studies identify a biological target for this compound, the design of subsequent derivatives would be guided by established principles of medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The design strategy would systematically probe the structure-activity relationships (SAR) of the core scaffold.

Key structural features of the parent compound that would be targeted for modification include:

The Cyano (CN) Group: This group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. Derivatives might replace the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or bioisosteres (e.g., tetrazole) to explore changes in binding affinity and metabolic stability.

The Methyl Ester (COOCH₃): Esters are susceptible to hydrolysis by esterase enzymes in the body. Derivatives would likely include the corresponding carboxylic acid (a potential active metabolite) or be replaced with more stable amide bioisosteres to improve in vivo stability and introduce new hydrogen bonding opportunities.

The 2-Fluoro Substituent: The fluorine atom on the phenoxy ring is a critical feature. Its effects on binding are typically due to altered electronic properties (pKa modulation) or through direct interactions with the target protein (e.g., forming a hydrogen bond with a backbone amide). Derivatives would explore moving the fluorine to the 3- or 4-position or introducing other halogen substituents (Cl, Br) to probe the importance of sterics and electronics at this position.

The Ether Linkage: The diaryl ether linkage provides a degree of conformational flexibility. Derivatives might introduce conformational constraints, such as replacing the ether with a thioether or an amine, to lock the molecule into a more bioactive conformation.

A hypothetical design strategy based on these principles is outlined in the table below.

Table 1: Hypothetical Design Strategy for Derivatives of this compound

Parent Scaffold Moiety Modification Strategy Rationale for Modification Potential Derivative Example
3-Cyano Group Bioisosteric Replacement To enhance metabolic stability and explore alternative hydrogen bonding interactions. Methyl 3-(1H-tetrazol-5-yl)-4-(2-fluorophenoxy)benzoate
Methyl Ester Hydrolysis to Carboxylic Acid To investigate the potentially active metabolite and improve solubility. 3-Cyano-4-(2-fluorophenoxy)benzoic acid
Methyl Ester Amide Bioisostere To increase metabolic stability and introduce a hydrogen bond donor. 3-Cyano-N-methyl-4-(2-fluorophenoxy)benzamide
2-Fluoro Group Positional Isomerism To probe the optimal position for halogen substitution for target binding. Methyl 3-cyano-4-(4-fluorophenoxy)benzoate

Methodological Approaches to Correlating Structural Changes with Biological Interaction Profiles

To establish a clear link between structural modifications of this compound derivatives and their biological effects, a multi-faceted approach combining computational and experimental techniques would be necessary.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would be developed. These models would correlate the physicochemical properties (steric, electrostatic, hydrophobic) of a series of synthesized derivatives with their measured biological activity. This can provide predictive models for designing more potent compounds.

Molecular Docking and Dynamics: If a high-resolution structure of the biological target is available (e.g., from X-ray crystallography or cryo-EM), molecular docking simulations would be used to predict the binding poses of the derivatives. Molecular dynamics (MD) simulations could then be run to assess the stability of the predicted binding poses and to understand the dynamic nature of the ligand-protein interactions over time.

Experimental Biophysical and Biochemical Techniques:

A variety of in vitro techniques would be employed to quantify the interactions of the designed derivatives with the purified target biomolecule.

Surface Plasmon Resonance (SPR): This label-free technique is used to measure the kinetics (on-rate, kₐ; off-rate, kₔ) and affinity (dissociation constant, Kₔ) of ligand-target interactions in real-time.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

X-ray Crystallography: Co-crystallization of the target protein with potent derivatives would provide high-resolution structural information on the precise binding mode, confirming the interactions predicted by computational models and revealing key contacts that guide further design.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring the change in thermal stability of a target protein upon ligand binding.

The data generated from these methods would be integrated to build a comprehensive understanding of the SAR, as illustrated in the hypothetical data table below.

Table 2: Hypothetical Data Correlating Structural Changes to Biological Interactions

Compound Modification from Parent Binding Affinity (Kₔ, nM) via SPR Thermodynamic Profile (via ITC) Predicted Interaction Change (via Docking)
Parent Compound - 150 Favorable Enthalpy (ΔH < 0), Unfavorable Entropy (ΔS < 0) Cyano group H-bonds with Serine residue.
Derivative 1 Cyano -> Tetrazole 85 Increased Favorable Enthalpy Tetrazole forms an additional H-bond with a backbone amide.
Derivative 2 Methyl Ester -> Carboxylic Acid 50 Increased Favorable Enthalpy and Favorable Entropy Carboxylate forms a salt bridge with a Lysine residue.

Applications of Methyl 3 Cyano 4 2 Fluorophenoxy Benzoate As a Synthetic Building Block and Research Tool

Utility in the Synthesis of Complex Organic Molecules

The structure of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, featuring a cyano group, a phenoxy linkage, and a methyl ester, suggests its potential as a versatile intermediate in the synthesis of more complex organic molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further molecular elaboration. The ether linkage can be stable under various reaction conditions, allowing for modifications at other parts of the molecule. The methyl ester can be saponified to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups or used in coupling reactions.

The presence of a fluorine atom on the phenoxy ring can influence the electronic properties of the molecule, potentially affecting its reactivity and the properties of the final products. This makes it a potentially useful building block in medicinal chemistry and materials science, where fine-tuning of molecular properties is crucial.

Role in the Development of Advanced Chemical Probes

Chemical probes are essential tools for studying biological systems. The structural motifs within this compound could theoretically be incorporated into the design of such probes. The fluorinated phenoxy group, for instance, could serve as a recognition element for specific biological targets. The cyano group can act as a fluorescent quencher or be transformed into a reporting group.

While specific examples of its use are not documented, the combination of functionalities makes it a candidate for derivatization into probes for various biological applications, such as imaging or target identification.

Contributions to New Reaction Methodologies

The reactivity of the functional groups in this compound could be exploited in the development of new synthetic methods. For example, the electron-withdrawing nature of the cyano and ester groups could activate the aromatic ring towards certain types of reactions. The carbon-cyano bond itself can participate in various transformations, including cycloadditions and transition-metal-catalyzed cross-coupling reactions.

Researchers are constantly seeking novel substrates to test and expand the scope of new reactions. While there is no specific mention of this compound in the context of methodology development, its unique combination of functional groups makes it a plausible candidate for such investigations.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Pathways for Methyl 3-cyano-4-(2-fluorophenoxy)benzoate

The pursuit of novel and sustainable synthetic pathways for this compound is driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. wjpmr.com Current research in organic synthesis provides a roadmap for potential advancements in the production of this compound.

Key Research Thrusts:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a highly selective and environmentally benign alternative to traditional chemical catalysts. mdpi.com Future research could explore the enzymatic synthesis of aromatic esters like this compound. frontiersin.orgnih.gov Lipases, for instance, have demonstrated high efficiency and regioselectivity in the acylation of various compounds. frontiersin.org Identifying or engineering a lipase or another enzyme capable of catalyzing the esterification of 3-cyano-4-(2-fluorophenoxy)benzoic acid with methanol (B129727) would represent a significant step towards a more sustainable synthesis. The use of microbial aromatic acid CoA ligases could also be explored for the biocatalytic synthesis of aromatic acid thioesters, which are precursors in some biosynthetic pathways. nih.gov

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. youtube.comnih.gov The synthesis of substituted benzoates and related heterocycles has been successfully demonstrated using flow systems, often leading to increased productivity and selectivity. researchgate.netvapourtec.com Future work could focus on developing a continuous flow process for the synthesis of this compound, potentially integrating multiple reaction and purification steps into a single, automated sequence. youtube.com

Green Solvents and Catalysts: The development of synthetic routes that utilize environmentally friendly solvents, such as water or bio-derived solvents, is a key aspect of green chemistry. nih.gov Research into the synthesis of related phenoxybenzoic acids has explored various catalytic systems. chemicalbook.com Future efforts could focus on identifying non-toxic and recyclable catalysts for the key reaction steps in the synthesis of this compound.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction

Potential Applications:

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose a series of reactions to synthesize it from simpler, commercially available starting materials. iptonline.comillinois.edu These tools leverage vast databases of known chemical reactions to identify the most plausible and efficient synthetic pathways. chemcopilot.comiptonline.com Applying these algorithms to this compound could uncover novel and more efficient synthetic routes that may not be immediately obvious to human chemists.

Reaction Outcome Prediction: Machine learning models can be trained to predict the products, yields, and optimal reaction conditions for a given set of reactants and reagents. rsc.orgchemrxiv.org This predictive capability can significantly reduce the amount of trial-and-error experimentation required to develop a robust and efficient synthesis. Future research could involve developing specific ML models trained on reactions relevant to the synthesis of substituted benzoates and phenoxy ethers to optimize the production of this compound.

Computational Pathway Analysis: Computational workflows can be used to generate and analyze large reaction networks to identify the most plausible and energetically favorable pathways for the formation of a target molecule. nih.govacs.org This approach, combining reaction rule generation with quantum chemical calculations, can provide valuable insights into the thermodynamics and kinetics of different synthetic routes.

Advanced Analytical Techniques for Characterization of Complex Derivatives

The precise characterization of this compound and its potential derivatives is crucial for understanding their properties and behavior. A combination of advanced spectroscopic and spectrometric techniques will be essential for this purpose.

Promising Analytical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a powerful tool for the analysis of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. nih.govbiophysics.orgscholaris.ca This technique can provide detailed information about the electronic environment of the fluorine atom in this compound and its derivatives. Computational methods for predicting ¹⁹F NMR chemical shifts can further aid in structural elucidation. nih.govresearchgate.net Advanced 1D and 2D NMR techniques, such as those used for the characterization of chitin benzoic acid esters, can provide comprehensive structural information. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of novel compounds. The presence of a halogen atom like fluorine can be identified through the characteristic isotopic pattern in the mass spectrum, although fluorine is monoisotopic. For compounds containing other halogens like chlorine or bromine, the isotopic patterns (e.g., M+2 peak) are highly informative. libretexts.org

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule and are particularly useful for identifying functional groups. eag.com These techniques can be used to confirm the presence of the cyano, ester, and ether linkages in this compound and its derivatives. The combination of FTIR and Raman spectroscopy can be a powerful tool for screening and characterizing new compounds. nih.gov

Exploration of Additional Mechanistic Pathways in Biological Systems (non-clinical)

Understanding the fundamental interactions of this compound with biological systems at a molecular level is a critical area for future non-clinical research. This involves investigating its metabolic fate and its potential to interact with key biomolecules.

Areas for Mechanistic Investigation:

Metabolic Pathways: The presence of a fluorine atom can significantly influence the metabolic stability of a compound. annualreviews.orgresearchgate.net Fluorinated aromatic compounds are generally more resistant to metabolism, but metabolic defluorination can occur. annualreviews.orgresearchgate.net Future studies could investigate the in vitro metabolic pathways of this compound using liver microsomes or other model systems to identify potential metabolites and understand the role of cytochrome P450 enzymes in its biotransformation. nih.govresearchgate.netacs.org

Enzyme Inhibition: The cyano group is a structural motif found in numerous bioactive molecules and can participate in interactions with enzymes. nih.gov Similarly, the benzil moiety, which shares some structural similarities with the aromatic dione structure, is known to inhibit carboxylesterases. nih.gov Research could be directed towards screening this compound and its derivatives against a panel of enzymes to identify potential inhibitory activities. For instance, its potential as a sirtuin inhibitor could be explored, given that some cyanomethyl derivatives have shown such activity. mdpi.com

Interaction with Biomolecules: The physicochemical properties of this compound, including its lipophilicity and electronic distribution, will govern its interactions with proteins and biological membranes. Future research could employ biophysical techniques to study these interactions and to understand how the compound is distributed and partitioned in non-clinical biological models.

Q & A

Q. What are the common synthetic routes for Methyl 3-cyano-4-(2-fluorophenoxy)benzoate?

Synthesis typically involves:

  • Esterification : Reacting the corresponding benzoic acid derivative (e.g., 3-cyano-4-(2-fluorophenoxy)benzoic acid) with methanol under acidic catalysis (e.g., H₂SO₄) .
  • Nucleophilic aromatic substitution : Introducing the 2-fluorophenoxy group via reaction of a nitro- or halogen-substituted benzoate with 2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyano group introduction : Using KCN/CuCN in a Sandmeyer-type reaction or via cyanation of a halogen intermediate .

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality (e.g., methyl ester resonance at ~3.9 ppm) .
  • X-ray crystallography : Tools like SHELXL or ORTEP-3 refine crystal structures, resolving bond angles and stereoelectronic effects .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (cyano, fluoro) influence reactivity in cross-coupling reactions?

  • The cyano group at position 3 enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • The 2-fluorophenoxy group directs further substitutions meta/para due to its electron-withdrawing nature. Computational studies (e.g., DFT) model charge distribution to predict regioselectivity .
  • Methodological note : Optimize reaction conditions (e.g., Pd catalysis for Suzuki couplings) using anhydrous solvents (THF, DMF) to avoid side reactions .

Q. How can density functional theory (DFT) predict the compound’s thermochemical and electronic properties?

  • Thermochemistry : Hybrid functionals (e.g., B3LYP) calculate atomization energies and ionization potentials, with deviations <3 kcal/mol from experimental data .
  • Electronic structure : HOMO-LUMO gaps predict redox behavior, guiding applications in photochemical studies or charge-transfer systems .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions in biological assays .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Control variables : Compare studies under standardized conditions (e.g., pH, solvent, cell lines) to isolate substituent effects .
  • Structure-activity relationship (SAR) analysis : Use analogs (e.g., replacing cyano with nitro) to identify critical functional groups .
  • Computational docking : Tools like AutoDock predict binding affinities to targets (e.g., enzymes), reconciling discrepancies between in vitro and in vivo results .

Methodological Guidance

Q. What strategies optimize the compound’s synthetic yield and purity?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation, minimizing byproducts (e.g., ester hydrolysis) .
  • Scale-up considerations : Replace LiAlH₄ with safer reductants (e.g., NaBH₄) for large-scale reductions .

Q. How to design stability studies for this compound under varying storage conditions?

  • Accelerated degradation : Expose to heat (40–60°C), light (UV/vis), and humidity, analyzing decomposition via HPLC .
  • Degradation products : Identify hydrolyzed products (e.g., free acid from ester cleavage) using LC-MS .
  • Stabilizers : Test antioxidants (e.g., BHT) in formulations to prolong shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.